

Inter-laboratory comparison of 2-Chloro-N-phenylacetamide quantification methods

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Compound of Interest

Compound Name: 2-Chloro-N-phenylacetamide-
13C6

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A Comparative Guide to Quantification Methods for 2-Chloro-N-phenylacetamide

Introduction

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. 2-Chloro-N-phenylacetamide is a significant intermediate in various synthetic processes. While a direct inter-laboratory comparison study for its quantification has not been published, this guide provides a comparative overview of the two most common and robust analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present illustrative performance data based on typical validation parameters to guide laboratories in method selection and implementation.

Experimental Protocols

Detailed methodologies for sample preparation and analysis via HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar chloroacetanilide compounds and adhere to general best practices for analytical method validation.^{[1][2][3]}

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting chloroacetanilides from aqueous matrices involves solid-phase extraction, which concentrates the analyte and removes interfering substances.^{[4][5]}

- **Cartridge Conditioning:** A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water.
- **Sample Loading:** A 100 mL water sample, adjusted to a neutral pH, is passed through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- **Washing:** The cartridge is washed with 5 mL of reagent water to remove polar impurities.
- **Elution:** The analyte is eluted from the cartridge with 5 mL of methanol or acetonitrile.
- **Reconstitution:** The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for quantifying compounds with a UV chromophore, such as 2-Chloro-N-phenylacetamide.

- **Instrumentation:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - **Mobile Phase:** Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).^[6]
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C.
 - **Injection Volume:** 20 µL.

- Detection: UV absorbance at 240 nm.
- Calibration: A calibration curve is constructed by injecting a series of standard solutions of 2-Chloro-N-phenylacetamide (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) prepared in the mobile phase.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the 'gold standard' for trace-level quantification.^{[7][8][9]} It is particularly useful for complex matrices where specificity is a concern.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
 - Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion: m/z 170.0 (for [M+H]⁺ of 2-Chloro-N-phenylacetamide).
 - Product Ions: Optimized fragment ions (e.g., m/z 93.1, m/z 77.1) are monitored for quantification and confirmation.

- Calibration: A calibration curve is constructed using standard solutions over a lower concentration range appropriate for the method's sensitivity (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

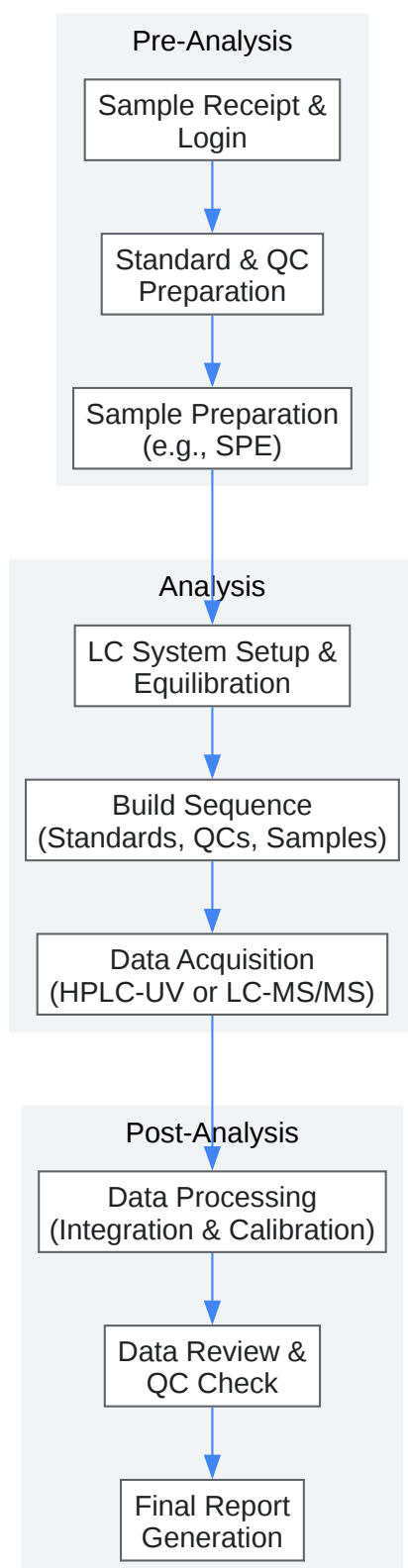
Quantitative Data Comparison

The following table summarizes hypothetical but realistic performance data from a simulated inter-laboratory study involving three distinct laboratories (Lab A, Lab B, Lab C) using both HPLC-UV and LC-MS/MS. This data serves to illustrate the typical performance characteristics of each method. The validation parameters are defined by ICH guidelines.[\[3\]](#)[\[10\]](#)[\[11\]](#)

Performance Parameter	Method	Lab A	Lab B	Lab C	Typical Acceptance Criteria
Linearity (R^2)	HPLC-UV	0.9992	0.9989	0.9995	≥ 0.995 [10]
	LC-MS/MS	0.9998	0.9995	0.9999	≥ 0.995 [10]
Limit of Detection (LOD)	HPLC-UV	25 ng/mL	30 ng/mL	28 ng/mL	-
	LC-MS/MS	0.08 ng/mL	0.10 ng/mL	0.07 ng/mL	-
Limit of Quantification (LOQ)	HPLC-UV	80 ng/mL	90 ng/mL	85 ng/mL	-
	LC-MS/MS	0.25 ng/mL	0.30 ng/mL	0.22 ng/mL	[12]
Accuracy (% Recovery)	HPLC-UV	99.5%	101.2%	98.9%	80-120%
	LC-MS/MS	100.8%	99.1%	101.5%	80-120%
Precision (RSD %)	HPLC-UV	1.8%	2.1%	1.9%	$\leq 2\%$ [11]
	LC-MS/MS	1.1%	1.5%	1.3%	$\leq 2\%$ [11] [12]

Visualized Experimental Workflow

The logical flow from sample handling to final data reporting is a critical component of a robust analytical method. The diagram below illustrates a generalized workflow for the quantification of 2-Chloro-N-phenylacetamide in a laboratory setting.



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